Prostaglandin D2 serinol amide
Description
Structure
2D Structure
Properties
IUPAC Name |
(Z)-N-(1,3-dihydroxypropan-2-yl)-7-[(1R,2R,5S)-5-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-3-oxocyclopentyl]hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H39NO6/c1-2-3-6-9-18(27)12-13-20-19(21(28)14-22(20)29)10-7-4-5-8-11-23(30)24-17(15-25)16-26/h4,7,12-13,17-21,25-28H,2-3,5-6,8-11,14-16H2,1H3,(H,24,30)/b7-4-,13-12+/t18-,19+,20+,21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRUGYYZQISUWGN-AVMYJHFGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(C(CC1=O)O)CC=CCCCC(=O)NC(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@@H]1[C@H]([C@H](CC1=O)O)C/C=C\CCCC(=O)NC(CO)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H39NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biosynthesis and Metabolic Interconnections of Prostaglandin D2 Serinol Amide Precursors
Arachidonic Acid Cascade and Prostaglandin (B15479496) H2 (PGH2) Formation
The classical pathway for prostaglandin synthesis begins with the liberation of arachidonic acid from membrane phospholipids (B1166683) by the action of phospholipase A2. cvphysiology.com Once released, arachidonic acid serves as the primary substrate for the cyclooxygenase (COX) enzymes, initiating a cascade that leads to the formation of various prostanoids, including prostaglandins (B1171923), thromboxanes, and prostacyclins. cvphysiology.comnih.gov The pivotal intermediate in this cascade is prostaglandin H2 (PGH2). researchgate.net
The conversion of arachidonic acid to PGH2 is a two-step process catalyzed by the bifunctional enzyme prostaglandin H synthase, which possesses both cyclooxygenase and peroxidase activities. researchgate.netnih.gov In the first step, the cyclooxygenase activity incorporates two molecules of oxygen into arachidonic acid to form the unstable intermediate prostaglandin G2 (PGG2). youtube.com Subsequently, the peroxidase activity of the same enzyme reduces the hydroperoxy group of PGG2 to a hydroxyl group, yielding PGH2. researchgate.netnih.gov This highly unstable endoperoxide, PGH2, is a critical branching point from which all other prostanoids are synthesized by specific isomerases and synthases. hmdb.ca
Cyclooxygenase-1 (COX-1) and Cyclooxygenase-2 (COX-2) Activities
Two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, are responsible for the conversion of arachidonic acid to PGH2. nih.govlecturio.com While they catalyze the same reaction, they differ significantly in their expression, regulation, and physiological roles. vumc.org
COX-1 is constitutively expressed in most tissues and is considered a "housekeeping" enzyme. lecturio.com It is responsible for the production of prostaglandins that regulate essential physiological functions, such as maintaining the integrity of the gastric mucosa, supporting renal function, and promoting platelet aggregation through the synthesis of thromboxane (B8750289) A2. nih.govlecturio.comyoutube.com
COX-2 , in contrast, is typically an inducible enzyme. nih.gov Its expression is low in most tissues under normal conditions but is significantly upregulated by inflammatory stimuli, cytokines, and growth factors. researchgate.netresearchgate.net Consequently, COX-2 is primarily associated with pathological processes such as inflammation and pain. lecturio.com However, it's also constitutively expressed in certain tissues like the brain and kidneys, suggesting a role in normal physiological functions as well. nih.gov A key distinction relevant to the precursors of PGD2 serinol amide is that COX-2, but not COX-1, can efficiently metabolize endocannabinoid substrates. vumc.org
| Feature | Cyclooxygenase-1 (COX-1) | Cyclooxygenase-2 (COX-2) |
|---|---|---|
| Expression | Constitutive ("housekeeping") | Inducible |
| Primary Role | Physiological functions (e.g., gastric protection, platelet aggregation) | Inflammatory and pathological responses |
| Substrate Specificity | Arachidonic Acid | Arachidonic Acid, 2-Arachidonoylglycerol (B1664049) (2-AG) |
Enzymatic Conversion of PGH2 to Prostaglandin D2 (PGD2)
Following its synthesis from arachidonic acid, PGH2 can be converted into several bioactive prostanoids. The formation of prostaglandin D2 (PGD2) is specifically catalyzed by the action of prostaglandin D synthases (PGDS). nih.gov These enzymes facilitate the isomerization of the 9,11-endoperoxide group of PGH2 to form the 9-hydroxy and 11-keto structure of PGD2. nih.gov Two distinct types of PGDS have been identified: lipocalin-type prostaglandin-D synthase (L-PGDS) and hematopoietic prostaglandin D synthase (H-PGDS). nih.gov
Lipocalin-type Prostaglandin-D Synthase (PTGDS) Mechanisms
Lipocalin-type prostaglandin D synthase (L-PGDS), also known as PTGDS or β-trace, is a member of the lipocalin protein family. nih.gov This enzyme is primarily found in the central nervous system, male genital organs, and the heart. proteopedia.org L-PGDS is a secreted protein and is a major component of human cerebrospinal fluid. nih.gov
The catalytic mechanism of L-PGDS is glutathione-independent. proteopedia.orgreactome.org The enzyme's structure features a β-barrel calyx, a characteristic of the lipocalin family, which houses the active site. rcsb.org Within this hydrophobic cavity, a specific cysteine residue (Cys65) is essential for catalysis. rcsb.orgresearchgate.net This cysteine residue, activated by a network of hydrogen bonds with other polar amino acids, is thought to initiate the isomerization of PGH2 to PGD2. rcsb.org Beyond its enzymatic function, L-PGDS can also bind to various small lipophilic molecules, suggesting a dual role as both an enzyme and a transporter protein. nih.gov
Hematopoietic Prostaglandin D Synthase (HPGDS) Pathways
Hematopoietic prostaglandin D synthase (HPGDS) is a cytosolic enzyme belonging to the sigma class of the glutathione (B108866) S-transferase (GST) family. nih.govgenecards.org As its name suggests, HPGDS is predominantly expressed in hematopoietic cells, including mast cells, antigen-presenting cells, and Th2 cells. nih.gov
Unlike L-PGDS, the catalytic activity of HPGDS is dependent on the presence of glutathione (GSH) as a cofactor. nih.govnovusbio.com The enzyme functions as a homodimer, and its structure is crucial for its high specificity in converting PGH2 to PGD2. nih.govnih.gov The unique architecture of its catalytic pocket allows for the selective and efficient isomerization of PGH2, distinguishing it from other GST isozymes that may non-selectively produce a mixture of prostaglandins. nih.gov Key amino acid residues, such as Tyr8 and Arg14, are essential for activating the thiol group of glutathione, which is critical for the catalytic reaction. researchgate.net
| Feature | Lipocalin-type PGDS (L-PGDS) | Hematopoietic PGDS (H-PGDS) |
|---|---|---|
| Protein Family | Lipocalin | Glutathione S-transferase (Sigma class) |
| Cofactor Requirement | Glutathione-independent | Glutathione-dependent |
| Primary Localization | Central nervous system, male genital organs, heart | Mast cells, antigen-presenting cells, Th2 cells |
| Cellular Location | Secreted | Cytosolic |
Endocannabinoid Metabolism via Cyclooxygenase-2 (COX-2)
Oxygenation of 2-Arachidonoylglycerol (2-AG) to Prostaglandin Glyceryl Esters
Formation of Prostaglandin D2 2-Glyceryl Ester (PGD2-G)
Prostaglandin D2 2-glyceryl ester (PGD2-G) is a significant metabolite originating from the enzymatic oxygenation of the endocannabinoid 2-arachidonoyl glycerol (B35011) (2-AG) bioscience.co.ukmedchemexpress.com. The biosynthesis of PGD2-G is a multi-step process involving the sequential action of cyclooxygenase-2 (COX-2) and specific prostaglandin synthases.
The initial step involves the conversion of 2-AG by COX-2 into the intermediate prostaglandin G2 2-glyceryl ester (PGG2-G). Subsequently, the peroxidase activity of COX-2 reduces PGG2-G to prostaglandin H2 2-glyceryl ester (PGH2-G). This unstable intermediate serves as a substrate for various terminal prostaglandin synthases. In the formation of PGD2-G, prostaglandin D synthase (PGDS) catalyzes the isomerization of PGH2-G to PGD2-G nih.govcaymanchem.comwikipedia.org. Studies have demonstrated that in certain cell types, such as RAW 264.7 cells, PGD2-2-glyceryl ester is the primary COX metabolite caymanchem.combertin-bioreagent.com.
It is important to note that the 2-glyceryl ester form of prostaglandins is prone to rapid isomerization. PGD2-G can equilibrate to the more stable 1-glyceryl ester isomer, forming a mixture in aqueous environments caymanchem.com.
Stability Characteristics of the Serinol Amide Linkage
Prostaglandin D2 serinol amide (PGD2-SA) is a synthetic analog of PGD2-G, designed for enhanced chemical stability caymanchem.com. The key structural modification in PGD2-SA is the replacement of the ester linkage in PGD2-G with a more robust serinol amide linkage. This substitution confers a significant advantage in terms of molecular stability, particularly concerning resistance to chemical degradation pathways that affect ester-containing compounds.
The increased stability of the amide bond compared to the ester bond is a well-established principle in organic chemistry doubtnut.comchemicalforums.com. This difference in stability is primarily attributed to the electronic properties of the nitrogen and oxygen atoms within these functional groups.
Resistance to Ester Hydrolysis and Acyl Migration
The serinol amide linkage in PGD2-SA exhibits notable resistance to two common degradation pathways that affect ester-linked lipids like PGD2-G: ester hydrolysis and acyl migration.
Resistance to Hydrolysis: Amide bonds are inherently more resistant to hydrolysis than ester bonds under both acidic and basic conditions stackexchange.comnih.gov. This enhanced stability arises from the greater resonance stabilization of the amide group. The lone pair of electrons on the nitrogen atom is more readily delocalized into the carbonyl group compared to the lone pair on the ester oxygen stackexchange.comkhanacademy.org. This is due to nitrogen's lower electronegativity, which makes it a better electron donor stackexchange.com. The resulting resonance structure imparts a partial double bond character to the carbon-nitrogen bond, making it stronger and less susceptible to nucleophilic attack by water or hydroxide (B78521) ions chemicalforums.comstackexchange.com.
Comparative Stability of Amide vs. Ester Linkage
| Feature | Amide Linkage | Ester Linkage |
|---|---|---|
| Resonance Stabilization | High | Moderate |
| C-X Bond Character (X=N or O) | Partial Double Bond | Single Bond |
| Susceptibility to Nucleophilic Attack | Low | High |
| Rate of Hydrolysis | Slow | Fast |
Resistance to Acyl Migration: Unlike PGD2-G, where the 2-glyceryl ester can isomerize to the thermodynamically more stable 1-glyceryl ester, PGD2-SA is not subject to such acyl migration caymanchem.comcaymanchem.com. The amide bond is not prone to the intramolecular transesterification reactions that drive acyl migration in 2-acylglycerols and their derivatives. This structural integrity ensures that PGD2-SA maintains its specific chemical structure, which is crucial for consistent biological activity studies. The stability of PGD2-SA prevents the formation of isomeric impurities that could confound experimental results caymanchem.com.
Molecular Mechanisms of Action and Cellular Signaling Pathways
Receptor Interaction Hypotheses for Prostaglandin (B15479496) D2 Serinol Amide
The primary mechanism by which prostaglandins (B1171923) exert their effects is through binding to and activating specific cell surface receptors. axonmedchem.com For PGD2, the main receptors are the DP1 and CRTH2/DP2 receptors. benthamscience.comwikipedia.org It is therefore hypothesized that PGD2-SA, as a stable analog, may also interact with these receptors.
Prostanoid receptors, including those for PGD2, belong to the large family of G protein-coupled receptors (GPCRs). iiam.orgaxonmedchem.com These receptors are characterized by seven transmembrane domains and, upon ligand binding, initiate intracellular signaling cascades through the activation of heterotrimeric G proteins. nih.gov The specific G protein activated (e.g., Gs, Gi, Gq) determines the downstream cellular response. axonmedchem.com Given that PGD2-SA is a structural analog of PGD2, it is highly probable that its molecular targets are also GPCRs. bioscience.co.ukiiam.org The nature of the serinol amide modification may influence the affinity and selectivity of PGD2-SA for different prostanoid receptors compared to the parent compound.
The pharmacological actions of PGD2 are complex, as it interacts with multiple receptors that can trigger opposing physiological effects. benthamscience.comnih.gov Understanding the interaction of PGD2 with its receptors provides a framework for postulating the potential activities of PGD2-SA.
The DP1 receptor is a Gs-coupled GPCR. axonmedchem.com Activation of DP1 by PGD2 leads to the stimulation of adenylyl cyclase, resulting in an increase in intracellular cyclic AMP (cAMP) levels. nih.govnih.gov This signaling pathway is typically associated with smooth muscle relaxation, vasodilation, and inhibition of platelet aggregation. wikipedia.orgaustinpublishinggroup.com In the central nervous system, DP1 activation has been linked to neuroprotective effects. nih.gov It is hypothesized that if PGD2-SA acts as an agonist at the DP1 receptor, it could mimic these effects. The stability of the serinol amide linkage might lead to more sustained receptor activation compared to the more labile ester linkage in PGD2 2-glyceryl ester. bioscience.co.uk
In contrast to DP1, the CRTH2 receptor, also known as DP2, is a Gi-coupled GPCR. patsnap.comwikipedia.org Activation of CRTH2/DP2 by PGD2 inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP. nih.gov This receptor is primarily expressed on immune cells, including T helper 2 (Th2) cells, eosinophils, and basophils. nih.govscispace.com PGD2-mediated activation of CRTH2/DP2 is associated with pro-inflammatory responses, such as chemotaxis of these immune cells, and is implicated in allergic diseases like asthma. nih.govnih.gov Should PGD2-SA bind to and activate the CRTH2/DP2 receptor, it could potentially elicit pro-inflammatory responses.
At higher concentrations, PGD2 can also interact with thromboxane (B8750289) prostanoid (TP) receptors, which are Gq-coupled GPCRs. iiam.orgnih.gov Activation of TP receptors stimulates phospholipase C, leading to the generation of inositol (B14025) trisphosphate and diacylglycerol, which in turn mobilize intracellular calcium and activate protein kinase C. austinpublishinggroup.com This signaling pathway is typically associated with vasoconstriction and platelet aggregation. nih.govnih.gov It is plausible that PGD2-SA could also exhibit activity at TP receptors, potentially leading to vasoconstrictor effects that might counteract or modify its potential DP1-mediated vasodilator actions. nih.gov
Postulated Receptor Interactions of Prostaglandin D2 Serinol Amide
| Receptor | G Protein Coupling | Primary Signaling Pathway | Potential Physiological Effects |
|---|---|---|---|
| DP1 | Gs | ↑ cAMP | Vasodilation, Inhibition of Platelet Aggregation, Neuroprotection |
| CRTH2/DP2 | Gi | ↓ cAMP | Pro-inflammatory cell chemotaxis |
| TP | Gq | ↑ Intracellular Ca²⁺ | Vasoconstriction, Platelet Aggregation |
Comparative Receptor Pharmacology with Prostaglandin D2 (PGD2)
Enzymatic Modulatory Activities
Currently, there is no published research specifically investigating the enzymatic modulatory activities of this compound. As a synthetic analog, its primary hypothesized mechanism of action is through receptor binding rather than direct enzymatic modulation. bioscience.co.uk However, its structural relationship to endocannabinoids and prostaglandins suggests potential, though unproven, interactions with the enzymes involved in their metabolism. For instance, the parent compound, PGD2, is a product of the cyclooxygenase (COX) pathway. axonmedchem.com PGD2-SA is designed as a stable analog of PGD2 2-glyceryl ester, which is formed from the metabolism of the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) by COX-2. bioscience.co.ukabsin.cn It is conceivable that PGD2-SA could act as a competitive inhibitor or substrate for enzymes that metabolize prostaglandins or endocannabinoids, but this remains a subject for future investigation.
Weak Inhibition of [3H]2-Oleoylglycerol Hydrolysis
Direct experimental evidence detailing the inhibitory effect of this compound on the hydrolysis of 2-oleoylglycerol (2-OG) is not presently available in scientific literature. 2-OG is an endogenous monoglyceride that is structurally analogous to the well-characterized endocannabinoid 2-arachidonoylglycerol (2-AG). The hydrolysis of these monoacylglycerols is a critical step in terminating their signaling. Given the structural similarities, investigating the potential interaction of PGD2-SA with the enzymes that catalyze this hydrolysis is a relevant area of inquiry, though one that remains to be explored.
Implications for Endocannabinoid Metabolizing Enzymes
The endocannabinoid system is regulated by a suite of enzymes responsible for the synthesis and degradation of its signaling lipids. Key among these are monoacylglycerol lipase (B570770) (MAGL) and fatty acid amide hydrolase (FAAH), which are the primary hydrolytic enzymes for 2-AG and anandamide, respectively. nih.govucsd.edu Additionally, cyclooxygenase-2 (COX-2) can metabolize endocannabinoids, leading to the formation of prostaglandin glycerol (B35011) esters and ethanolamides. ucsd.edunih.gov
PGD2-SA is a stable analog of PGD2-G, a direct metabolic product of the COX-2 pathway acting on 2-AG. bioscience.co.uknih.gov This relationship places PGD2-SA at the intersection of the prostanoid and endocannabinoid systems. nih.gov While the potential for PGD2-SA to modulate the activity of key enzymes like MAGL or FAAH could have significant implications for endocannabinoid tone, its direct interactions with these enzymes have not been characterized. caymanchem.com Therefore, any implications for its role in regulating endocannabinoid metabolism remain speculative and represent an area for future research.
Intracellular Signaling Cascades Triggered by Related Prostanoid Serinol Amides (e.g., PGE2-SA)
While data on the specific signaling pathways activated by PGD2-SA is lacking, extensive research on its structural analog, Prostaglandin E2 serinol amide (PGE2-SA), offers significant insight. PGE2-SA, a stable and non-hydrolyzable analog of PGE2-glyceryl ester, has been used to probe the cellular signaling mechanisms of this class of lipid mediators. nih.govresearchgate.netcaymanchem.com Studies utilizing PGE2-SA have revealed a distinct signaling cascade involving the activation of a putative G protein-coupled receptor (GPCR). nih.gov
Calcium Mobilization Dynamics
PGE2-SA has been demonstrated to stimulate the mobilization of intracellular calcium in a concentration-dependent manner in various cell lines, including RAW 264.7 macrophages. nih.gov The response to PGE2-SA often follows a bell-shaped curve, where the maximal calcium response occurs within a specific concentration range, typically between 100 pM and 1 nM in H1819 cells. nih.gov This pattern of activity is characteristic of GPCR activation. nih.gov
Inositol 1,4,5-Trisphosphate (IP3) Production
Consistent with its ability to mobilize intracellular calcium stores, PGE2-SA has been shown to stimulate the production of inositol 1,4,5-trisphosphate (IP3). In RAW 264.7 cells, treatment with PGE2-SA resulted in an approximate twofold increase in IP3 levels. nih.gov This finding supports a mechanism whereby PGE2-SA binds to a Gq-coupled receptor, which in turn activates phospholipase C to generate IP3 and diacylglycerol, leading to the release of calcium.
Protein Kinase C (PKC) Activation
The signaling pathway initiated by PGE2-SA extends to the activation of Protein Kinase C (PKC). As a downstream consequence of IP3 production and calcium mobilization, studies have documented a potent, approximately twentyfold activation of PKC in response to PGE2-SA. nih.gov This demonstrates a significant amplification of the initial signal and links this prostanoid amide to a key regulator of numerous cellular functions.
Extracellular Signal-Regulated Kinase (ERK) Phosphorylation
Further investigation into the signaling cascade has revealed that PGE2-SA also stimulates the phosphorylation of Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2). nih.gov The activation of the MAPK/ERK pathway indicates that the cellular effects of related prostanoid serinol amides are likely to include the regulation of gene expression and fundamental processes such as cell growth and differentiation.
Signaling Effects of PGE2-Serinol Amide in RAW 264.7 Cells
| Cellular Response | Fold Increase / Effect | Reference |
|---|---|---|
| Calcium Mobilization | Concentration-dependent increase | nih.gov |
| IP3 Production | ~2-fold | nih.gov |
| PKC Activation | ~20-fold | nih.gov |
Investigative Research into Biological Activities and Functional Roles
Comparative Analysis with Prostaglandin (B15479496) D2 (PGD2) and Prostaglandin D2 2-Glyceryl Ester (PGD2-G)
PGD2 is a major prostanoid produced from arachidonic acid by the action of cyclooxygenase and PGD synthase enzymes nih.gov. It exerts a wide range of biological effects by signaling through two distinct G-protein-coupled receptors: the D prostanoid receptor 1 (DP1) and the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2), also known as DP2 nih.govnih.gov. These receptors often mediate opposing effects, leading to the context-dependent pro- or anti-inflammatory roles of PGD2 nih.govresearchgate.net. PGD2-G, an endocannabinoid metabolite, has been shown to possess anti-inflammatory properties, reducing hyperalgesia and edema in inflammatory models nih.gov. Given that PGD2-SA is a stable analog of PGD2-G, it is hypothesized to share some of its biological characteristics, though direct evidence is pending caymanchem.combioscience.co.uk.
The immunomodulatory activities of PGD2 are complex and cell-type specific, providing a framework for postulating the potential functions of PGD2-SA.
PGD2 is a significant regulator of macrophage function. Human monocytes and macrophages are potent sources of PGD2, particularly following stimulation with inflammatory triggers like lipopolysaccharide (LPS) mdpi.com. PGD2 can, in turn, act on macrophages to augment inflammatory responses. Activation of both DP1 and DP2 receptors on human macrophages induces intracellular calcium flux, migration, and the release of cytokines nih.gov. This suggests that PGD2 can enhance the pro-inflammatory actions of macrophages, leading to increased neutrophil activation and recruitment nih.gov.
Furthermore, studies indicate the involvement of mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) signaling pathways in prostaglandin-induced macrophage activation researchgate.netnih.gov. PGD2 stimulation has been shown to induce the phosphorylation of JNK1/2 and p38, both key components of the MAPK pathway, in alveolar macrophages researchgate.net. This signaling is crucial for the production of inflammatory mediators. Given its structural similarities, PGD2-SA may be inferred to have a potential role in modulating these critical macrophage signaling pathways and subsequent cytokine and chemokine secretion.
| Aspect of Macrophage Function | Observed Effect of PGD2 | Signaling Pathway/Receptor Implicated | Reference |
|---|---|---|---|
| PGD2 Production | LPS/IFN-γ stimulation induces significant PGD2 release from human monocytes and macrophages. | COX-2, hPGDS | mdpi.com |
| Cellular Activation | Induces strong intracellular Ca2+ flux and migration in human macrophages. | DP1 and DP2 Receptors | nih.gov |
| Cytokine Secretion | Enhances release of pro-inflammatory cytokines, leading to augmented neutrophil recruitment. | DP1 and DP2 Receptors | nih.gov |
| Signaling Pathways | Activates MAPK (JNK1/2, p38) and NF-κB pathways. | - | researchgate.net |
PGD2 is a pivotal mediator in type 2 immunity, largely through its potent effects on T helper 2 (Th2) lymphocytes. The CRTH2 (DP2) receptor is preferentially expressed on Th2 cells, and its activation by PGD2 is a key driver of allergic inflammation nih.govnih.gov. PGD2 acts as a powerful chemoattractant for Th2 cells, drawing them to sites of inflammation nih.gov. Beyond recruitment, the interaction between PGD2 and CRTH2 on Th2 cells stimulates the production and release of signature Th2 cytokines, including Interleukin-4 (IL-4), IL-5, and IL-13, even in the absence of T cell receptor activation nih.govnih.gov. These cytokines are instrumental in promoting hallmark features of allergic reactions, such as IgE production and eosinophilia nih.gov. This evidence establishes PGD2 as a critical link between mast cells (the primary producers of PGD2 in allergic responses) and the adaptive Th2 immune response nih.gov. Based on this precedent, it is plausible that PGD2-SA could influence the Th1/Th2 balance, potentially promoting Th2-mediated immune responses.
| Lymphocyte Subset | Observed Effect of PGD2 | Receptor Implicated | Reference |
|---|---|---|---|
| Th2 Lymphocytes | Acts as a potent chemoattractant, promoting cell migration. | CRTH2 (DP2) | nih.gov |
| Th2 Lymphocytes | Stimulates production of IL-4, IL-5, and IL-13. | CRTH2 (DP2) | nih.govnih.gov |
| General | Plays a key role in orchestrating Th2-type inflammation. | CRTH2 (DP2) | nih.gov |
PGD2 exerts significant influence over a variety of innate immune cells, primarily through the CRTH2 receptor. This receptor is highly expressed on eosinophils and basophils, and PGD2 is a potent chemoattractant and activator for these cells, playing a crucial role in their accumulation during allergic inflammation nih.govnih.govlumenlearning.com.
In addition to these granulocytes, PGD2 activates Group 2 Innate Lymphoid Cells (ILC2s), which are important sources of type 2 cytokines nih.gov. PGD2 binding to CRTH2 on ILC2s induces cell migration and the production of large amounts of pro-allergic cytokines merckmillipore.comox.ac.ukresearchgate.net. This activation of ILC2s by PGD2 released from mast cells helps bridge the innate and adaptive immune systems ox.ac.uk. While the primary role of PGD2 appears to be in type 2 immunity, it has also been reported to modulate dendritic cells nih.gov. Natural Killer (NK) cells are critical cytotoxic lymphocytes of the innate system, but direct, significant modulation by PGD2 is less characterized compared to other innate cells lumenlearning.comleinco.com. The established effects of PGD2 on these innate immune cells suggest that PGD2-SA could potentially be involved in the regulation of innate immune responses, particularly in the context of allergic disease.
| Innate Immune Cell | Observed Effect of PGD2 | Receptor Implicated | Reference |
|---|---|---|---|
| Eosinophils | Chemoattraction and activation. | CRTH2 (DP2) | nih.govnih.gov |
| Basophils | Chemoattraction and activation. | CRTH2 (DP2) | nih.gov |
| Innate Lymphoid Cells (ILC2s) | Potent activation, induction of migration, and cytokine production. | CRTH2 (DP2) | merckmillipore.comox.ac.uk |
| Dendritic Cells | Modulation of function. | - | nih.gov |
In the central nervous system (CNS), PGD2 is the most abundant prostaglandin and is involved in various physiological and pathological processes, including neuroinflammation nih.govnih.gov.
PGD2 is a key molecule in the communication between microglia and astrocytes during neuroinflammation nih.govnih.govjneurosci.org. In studies using a mouse model of demyelination, activated microglia were found to be the primary source of PGD2 in the brain nih.govnih.govsemanticscholar.orgjneurosci.org. This microglial-derived PGD2 then acts on DP1 receptors expressed by astrocytes nih.govjneurosci.org. This signaling cascade enhances astrogliosis (the activation and proliferation of astrocytes) and exacerbates demyelination and oligodendroglial apoptosis nih.govnih.govjneurosci.org. Blockade of this PGD2/DP1 pathway was shown to suppress these neuroinflammatory outcomes, identifying PGD2 as a critical mediator that heightens the pathological response in certain neurodegenerative conditions nih.govsemanticscholar.org. Conversely, other research has shown that activation of the DP1 receptor can be neuroprotective against glutamate-induced excitotoxicity in a cAMP-dependent manner, suggesting a dual role for PGD2 signaling in the CNS nih.gov. The potential for PGD2-SA to cross the blood-brain barrier and its stability make it a candidate for investigating these complex neuroinflammatory interactions.
| Cell Type | Role in PGD2 Signaling | Receptor/Enzyme | Outcome | Reference |
|---|---|---|---|---|
| Activated Microglia | Produce and secrete PGD2. | HPGDS (Synthase) | Initiates signaling to astrocytes. | nih.govnih.govjneurosci.org |
| Astrocytes | Respond to PGD2. | DP1 Receptor | Enhanced astrogliosis and exacerbation of demyelination. | nih.govnih.govjneurosci.org |
| Neurons | Protected from excitotoxicity by PGD2 signaling. | DP1 Receptor | Neuroprotection. | nih.gov |
Neurobiological Relevance Derived from PGD2 Studies
Role in Sleep-Wake Cycle Regulation
Direct studies on the role of Prostaglandin D2 serinol amide in the sleep-wake cycle have not yet been reported. However, its parent compound, Prostaglandin D2 (PGD2), is recognized as a potent endogenous sleep-promoting substance. nih.govnih.gov PGD2 is synthesized in the brain and secreted into the cerebrospinal fluid, where it acts as a humoral factor to induce sleep. nih.govnih.gov Its concentration in the cerebrospinal fluid exhibits a circadian rhythm, peaking during the sleep phase. nih.gov
The mechanism of PGD2-induced sleep involves the stimulation of DP1 receptors in the brain, leading to the release of adenosine. nih.gov Adenosine, in turn, activates A2A receptors on sleep-promoting neurons and inhibits arousal-promoting neurons. nih.gov This signaling cascade ultimately leads to the inhibition of the histaminergic arousal system, a key step in the initiation and maintenance of non-rapid eye movement (NREM) sleep. nih.govnih.gov Given that PGD2-SA is a stable analog of a PGD2 derivative, it is plausible that it may interact with similar pathways, but this remains to be experimentally verified.
Considerations in Reproductive System Physiology (based on PGD2 signaling)
While there is no direct evidence detailing the effects of this compound on the reproductive system, the signaling pathways of its parent molecule, PGD2, are known to play significant roles in both male and female reproductive physiology. nih.gov
In males, PGD2 is involved in the development of the testes, sperm maturation, and spermatogenesis. nih.gov In females, PGD2, along with other prostaglandins (B1171923), participates in various reproductive mechanisms. nih.gov The expression of PGD2 synthases in both male and female reproductive tracts underscores the importance of this signaling molecule. nih.govnih.gov PGD2 signaling may also be implicated in certain reproductive diseases. nih.gov The potential for PGD2-SA to modulate these processes is an area for future research.
Cellular Responses in Pre-clinical Models (e.g., RAW 264.7 cells)
Direct studies on the cellular responses of RAW 264.7 macrophage-like cells to this compound are not yet available. However, PGD2-SA is a stable analog of PGD2 2-glyceryl ester. caymanchem.combioscience.co.uk In activated RAW 264.7 cells, PGD2 2-glyceryl ester is the main product of the metabolism of the endocannabinoid 2-arachidonyl glycerol (B35011) (2-AG) through the cyclooxygenase (COX) pathway. bioscience.co.uk
This metabolic link suggests a potential role for compounds like PGD2-SA in the intricate network connecting the endocannabinoid and prostaglandin signaling systems, particularly in the context of inflammatory responses where macrophages play a crucial role. RAW 264.7 cells are known to release prostaglandins, predominantly PGD2, in response to inflammatory stimuli like lipopolysaccharide (LPS). nih.gov
Characterization of Specific Actions of this compound
Detailed Assessment of Endocannabinoid Hydrolysis Inhibition Profile
Limited data suggests that this compound may function as a mild inhibitor of endocannabinoid hydrolysis. Specifically, it has been reported to mildly inhibit the hydrolysis of (3H)2-oleoylglycerol. ebiohippo.com This finding points towards a potential interaction of PGD2-SA with the enzymes that degrade endocannabinoids, such as monoacylglycerol lipase (B570770) (MAGL), which is responsible for the breakdown of 2-AG. nih.govnih.gov The hydrolysis of 2-AG by MAGL is a significant source of arachidonic acid for the subsequent synthesis of prostaglandins in the brain, which in turn can promote neuroinflammation. nih.govnih.gov
By mildly inhibiting this hydrolysis, PGD2-SA could potentially modulate the levels of both endocannabinoids and prostaglandins, though the physiological significance of this mild inhibition is yet to be determined.
Exploration of Direct Cellular Responses in In Vitro Systems
As of now, the biological activity of this compound has not been definitively determined, and there is a lack of published research detailing its direct cellular responses in various in vitro systems. caymanchem.combioscience.co.uknbs-bio.com Being a stable analog of PGD2 2-glyceryl ester, it is designed to resist isomerization to the less active 1-glyceryl ester, which suggests it could have more sustained effects than its natural counterpart. caymanchem.combioscience.co.uknbs-bio.com However, without direct experimental evidence, its effects on cell signaling, proliferation, differentiation, and other cellular processes remain speculative.
Investigation of Downstream Molecular Events Distinct from Parent Prostaglandins
There is currently no information available regarding the downstream molecular events that are specifically triggered by this compound and are distinct from those of its parent prostaglandin, PGD2. The downstream signaling of PGD2 is complex, involving interactions with at least two distinct receptors, DP1 and DP2 (also known as CRTH2), which can trigger opposing cellular responses. nih.gov Future research is needed to ascertain whether PGD2-SA acts as an agonist or antagonist at these receptors and to identify any unique signaling pathways it may activate.
Synthetic Methodologies and Analytical Strategies in Chemical Biology
Chemical Synthesis Approaches for Prostaglandin (B15479496) Analogs
The synthesis of prostaglandin analogs is a complex field of organic chemistry, driven by the therapeutic potential of these lipid mediators. The core challenges in synthesizing these molecules lie in the precise control of stereochemistry at multiple chiral centers and the construction of the characteristic five-membered ring with its two side chains. Over the years, various strategies have been developed to address these challenges, with convergent synthesis and stereoselective methods being paramount.
Convergent Synthesis Strategies
Convergent synthesis is a highly efficient strategy for the construction of complex molecules like prostaglandins (B1171923). This approach involves the independent synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. For prostaglandins, this typically involves the synthesis of three main building blocks: the cyclopentane (B165970) core (or a precursor), the alpha (α) chain, and the omega (ω) chain.
A classic and widely adopted convergent approach is the Corey synthesis, which utilizes a key bicyclic lactone intermediate, often referred to as the Corey lactone. mdpi.com This intermediate contains the necessary stereochemical information for the cyclopentane ring, which is then elaborated by the sequential attachment of the ω- and α-chains. The ω-chain is typically introduced via a Wittig or Horner-Wadsworth-Emmons reaction, while the α-chain is installed through a series of functional group manipulations.
For the synthesis of prostaglandin amides, such as Prostaglandin D2 serinol amide, a convergent strategy would likely involve the synthesis of the prostaglandin carboxylic acid or a suitable activated derivative. This prostaglandin intermediate would then be coupled with serinol in the final step to form the desired amide linkage. The synthesis of the prostaglandin acid itself would follow established convergent pathways to construct the core structure with the correct stereochemistry.
Stereoselective Synthesis for Chiral Control
The biological activity of prostaglandins is highly dependent on their stereochemistry. Therefore, achieving precise control over the multiple chiral centers is a critical aspect of their synthesis. Stereoselective synthesis methods are employed to introduce the desired stereochemistry at each chiral center with high fidelity.
Key stereoselective reactions used in prostaglandin synthesis include:
Asymmetric Reductions: The reduction of ketone functionalities on the cyclopentane ring and the ω-chain is often achieved using chiral reducing agents or catalysts to set the stereochemistry of the resulting hydroxyl groups. For instance, the reduction of the C-15 ketone is crucial for the biological activity of many prostaglandins.
Enantioselective Alkylations: Chiral auxiliaries or catalysts can be used to direct the enantioselective alkylation of enolates, which is a key step in building the cyclopentane core in some synthetic routes.
Enzyme-Catalyzed Reactions: Enzymes, such as lipases, can be used for the kinetic resolution of racemic intermediates, providing access to enantiomerically pure building blocks. mdpi.com
Substrate-Directed Reactions: The existing stereocenters in a molecule can influence the stereochemical outcome of subsequent reactions. This substrate-directability is often exploited in prostaglandin synthesis to set the stereochemistry of new chiral centers relative to existing ones.
The Corey lactone, a cornerstone of many prostaglandin syntheses, is itself a product of stereoselective reactions, ensuring the correct relative stereochemistry of the substituents on the cyclopentane ring. mdpi.com The subsequent attachment of the side chains also often involves stereoselective olefination reactions to generate the desired double bond geometry.
Rational Design and Development of Stable Prostanoid Analogs
The therapeutic utility of naturally occurring prostaglandins is often limited by their rapid metabolism and chemical instability. A key focus of medicinal chemistry in this field has been the rational design of stable and more selective prostaglandin analogs. This compound is an example of such a rationally designed analog.
Design Principles for Serinol Amide Linkages
This compound is a stable analog of Prostaglandin D2 2-glyceryl ester. The rationale behind the design of the serinol amide linkage is to overcome the chemical instability of the corresponding glyceryl ester. Prostaglandin 2-glyceryl esters are prone to isomerization to the more stable but less biologically active 1-glyceryl esters. This isomerization occurs rapidly in aqueous environments and represents a significant pathway of inactivation.
The design principles for incorporating a serinol amide linkage can be summarized as:
Bioisosteric Replacement: The amide bond serves as a bioisostere for the ester bond. Bioisosterism is a strategy used in medicinal chemistry to replace a functional group with another that has similar steric and electronic properties, with the aim of improving the molecule's pharmacokinetic or pharmacodynamic properties.
Enhancement of Chemical Stability: The primary goal is to prevent the acyl migration that leads to the inactivation of prostaglandin 2-glyceryl esters.
Mimicry of the Natural Substrate: The use of serinol maintains the dihydroxypropyl moiety, which may be important for receptor recognition and biological activity.
Structure-Activity Relationship (SAR) Studies for Biological Probing
While the biological activity of this compound has not been extensively determined, we can infer potential structure-activity relationships based on its design and the known pharmacology of related compounds. The modification of the carboxylic acid group of prostaglandins to amides or esters can have a profound impact on their biological activity, selectivity, and pharmacokinetic properties.
A closely related compound, Prostaglandin F2α serinol amide, has been shown to be a potent agonist that induces calcium mobilization in certain cell lines. invivochem.comcaymanchem.com This finding suggests that the serinol amide moiety is well-tolerated by the prostaglandin receptors and can lead to potent biological activity.
Based on this, the SAR for this compound can be hypothesized as follows:
Receptor Affinity and Potency: The replacement of the carboxylic acid with a serinol amide is likely to alter the binding affinity for the prostaglandin D2 receptors (DP1 and DP2). The increased stability of the serinol amide compared to the glyceryl ester could lead to a more sustained biological effect.
Selectivity Profile: The modification at the C-1 position could influence the selectivity profile of the compound for different prostanoid receptors. For example, some prostaglandin analogs with modified carboxylate groups exhibit altered selectivity compared to the parent compound.
Pharmacokinetic Properties: The introduction of the serinol amide is expected to increase the metabolic stability of the molecule by preventing hydrolysis by esterases. This could lead to a longer duration of action in vivo.
Further studies are required to fully elucidate the SAR of this compound and to determine its specific biological activities and receptor binding profile.
| Compound | Modification | Known/Expected Biological Effect |
| Prostaglandin D2 | Natural ligand | Agonist at DP1 and DP2 receptors |
| Prostaglandin D2 2-glyceryl ester | Esterification with glycerol (B35011) | Prone to isomerization to the less active 1-glyceryl ester |
| This compound | Amidation with serinol | Expected to be a stable analog with potential for sustained biological activity |
| Prostaglandin F2α serinol amide | Amidation with serinol | Potent agonist that induces calcium mobilization |
Advanced Analytical Techniques for Research Compound Characterization
The characterization of a novel research compound like this compound requires a suite of advanced analytical techniques to confirm its structure, purity, and stereochemistry. These techniques are essential for ensuring the quality of the compound used in biological studies and for establishing a comprehensive understanding of its chemical properties.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Proton NMR is used to determine the number and connectivity of hydrogen atoms in the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the structure of the prostaglandin core and the serinol amide moiety. Specific resonances would be expected for the olefinic protons of the side chains, the protons on the cyclopentane ring, and the protons of the serinol backbone.
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon signals are indicative of the functional groups present, such as the carbonyl group of the amide, the carbons of the double bonds, and the hydroxyl-bearing carbons.
2D NMR Techniques: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, providing unambiguous structural assignment.
Mass Spectrometry (MS):
High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecule, which allows for the confirmation of its elemental composition. This is a crucial step in verifying the identity of the synthesized compound.
Tandem Mass Spectrometry (MS/MS): MS/MS is used to obtain structural information through fragmentation analysis. By fragmenting the parent ion and analyzing the resulting daughter ions, the structure of the different parts of the molecule, including the side chains and the serinol amide group, can be confirmed.
Chromatographic Techniques:
High-Performance Liquid Chromatography (HPLC): HPLC is a fundamental technique for assessing the purity of the compound. By using a suitable stationary and mobile phase, this compound can be separated from any impurities or starting materials. The purity is typically determined by the area percentage of the main peak in the chromatogram.
Chiral Chromatography: To confirm the stereochemical integrity of the compound, chiral HPLC can be used to separate the desired enantiomer from any potential stereoisomers that may have formed during the synthesis.
The combination of these analytical techniques provides a comprehensive characterization of this compound, ensuring that the compound is of high quality and suitable for further research.
| Analytical Technique | Information Obtained |
| ¹H NMR | Number and connectivity of protons, stereochemistry |
| ¹³C NMR | Carbon skeleton, functional groups |
| 2D NMR (COSY, HSQC, HMBC) | Detailed structural connectivity |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition |
| Tandem Mass Spectrometry (MS/MS) | Structural fragmentation pattern |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment |
| Chiral Chromatography | Enantiomeric purity |
High-Performance Liquid Chromatography (HPLC) for Purity and Identity Assessment
High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for assessing the purity and confirming the identity of synthetic compounds like this compound. This method separates components of a mixture based on their differential interactions with a stationary phase (the column) and a mobile phase (the solvent). For prostaglandins and their analogs, reversed-phase HPLC is the most common approach.
In a typical purity assessment of this compound, the compound is dissolved in a suitable solvent and injected into the HPLC system. The separation is often achieved on a C18 or a phenyl-hexyl stationary phase, which provides excellent resolution for structurally similar lipid molecules. nih.gov The mobile phase usually consists of a mixture of an aqueous component (often with an acid modifier like formic acid or acetic acid to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is generally employed to ensure the efficient elution of all components, from polar impurities to the less polar analyte.
The identity of this compound can be tentatively confirmed by comparing its retention time to that of a certified reference standard analyzed under identical conditions. Purity is determined by calculating the peak area of the main compound relative to the total area of all peaks detected in the chromatogram. A purity of ≥95% is often required for research-grade biochemicals. caymanchem.comsmallmolecules.com
Below is an interactive table summarizing typical HPLC parameters that could be applied for the analysis of this compound, based on established methods for related prostaglandins. nih.govrsc.org
| Parameter | Description |
| Stationary Phase | Hypersil Gold C18 or Phenyl-Hexyl |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | Linear gradient from 20% B to 95% B over 15 minutes |
| Flow Rate | 0.2 - 0.5 mL/min |
| Column Temperature | 35 - 40 °C |
| Detection | UV at 210 nm or Mass Spectrometry (MS) |
| Injection Volume | 5 - 20 µL |
Mass Spectrometry (MS/MS) for Structural Elucidation and Quantification
Mass Spectrometry (MS), particularly when coupled with tandem mass spectrometry (MS/MS), is an indispensable tool for the definitive structural elucidation and sensitive quantification of this compound. When connected to an HPLC system (LC-MS/MS), it provides an unparalleled level of selectivity and sensitivity. nih.govnih.gov
For structural elucidation, the mass spectrometer ionizes the molecule—typically using electrospray ionization (ESI) in negative mode for prostaglandins—and measures its mass-to-charge ratio (m/z). nih.govnih.gov For this compound (C₂₃H₃₉NO₆, molecular weight 425.6), the deprotonated molecule [M-H]⁻ would be observed at an m/z of approximately 424.6. caymanchem.com In MS/MS analysis, this parent ion is selected and subjected to collision-induced dissociation (CID), causing it to break apart into characteristic fragment ions (product ions). The resulting fragmentation pattern is like a fingerprint, providing confirmation of the molecule's structure. For instance, common fragmentations for prostaglandins include losses of water (H₂O) and carbon dioxide (CO₂). nih.gov The presence of the serinol amide moiety would also yield unique fragments that confirm its identity.
For quantification, selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) is employed. In this mode, the mass spectrometer is set to detect one or more specific transitions from a parent ion to a product ion. This highly specific detection method allows for accurate quantification of the analyte even in complex biological matrices, with detection limits often reaching the picogram (pg) per milliliter level. nih.govnih.gov Deuterated internal standards, such as a deuterated version of the analyte, are often used to control for sample loss during preparation and variations in instrument response, ensuring high accuracy and reproducibility. nih.gov
The following table presents hypothetical yet plausible mass spectrometry data for this compound, inferred from the analysis of the parent compound, Prostaglandin D2. nih.gov
| Parameter | Description |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Parent Ion [M-H]⁻ (m/z) | 424.6 |
| Primary Fragment Ions (m/z) | Fragments corresponding to [M-H-H₂O]⁻, [M-H-2H₂O]⁻, and cleavage of the serinol amide group. |
| Quantitative Transition 1 | 424.6 → [Specific Product Ion 1] |
| Quantitative Transition 2 | 424.6 → [Specific Product Ion 2] |
| Internal Standard | Deuterated this compound |
Future Research Directions and Pharmacological Tool Development
Definitive Identification and Characterization of Prostaglandin (B15479496) D2 Serinol Amide's Biological Receptors
A primary and critical area of future research is the definitive identification of the biological receptors through which PGD2-SA exerts its effects. While the biological activity of PGD2-SA itself has not been fully determined, its structural similarity to Prostaglandin D2 (PGD2) suggests that its receptors are likely among those known to bind PGD2 and its metabolites.
The principal candidate receptors for PGD2-SA are the two well-characterized G-protein coupled receptors for PGD2:
DP1 Receptor (PTGDR): Activation of this receptor typically leads to an increase in intracellular cyclic AMP (cAMP), mediating effects such as vasodilation and inhibition of platelet aggregation. patsnap.comiiam.org
DP2 Receptor (CRTH2): This receptor is coupled to inhibitory G-proteins, and its activation leads to a decrease in cAMP and an increase in intracellular calcium. It is prominently expressed on immune cells, including T-helper 2 (Th2) cells, eosinophils, and basophils, and is a key player in allergic inflammation. patsnap.comnih.govwikipedia.org
Future research will need to employ a range of pharmacological assays to determine the binding affinity and functional activity of PGD2-SA at these receptors.
Table 1: Potential Receptor Targets for PGD2 Serinol Amide
| Receptor | Known Ligand(s) | Primary Signaling Mechanism | Key Physiological Roles |
| DP1 (PTGDR) | Prostaglandin D2 | Gs-coupled; increases cAMP | Vasodilation, inhibition of platelet aggregation, relaxation of smooth muscle |
| DP2 (CRTH2) | Prostaglandin D2 | Gi-coupled; decreases cAMP, increases Ca2+ | Chemoattraction of eosinophils, basophils, and Th2 cells; allergic inflammation |
Competitive binding assays using radiolabeled PGD2 or specific DP1/DP2 antagonists will be essential to determine if PGD2-SA binds to these receptors and with what affinity. Subsequently, functional assays measuring downstream signaling events (e.g., cAMP accumulation, calcium mobilization) in cells expressing these receptors will be necessary to characterize PGD2-SA as an agonist, antagonist, or biased agonist.
Comprehensive Elucidation of Intracellular Signaling Pathways and Downstream Effects
Once the primary receptor targets are identified, a comprehensive elucidation of the intracellular signaling cascades activated by PGD2-SA will be the next logical step. The stability of PGD2-SA makes it an ideal probe for these studies, as it allows for consistent receptor activation without the confounding variable of ligand degradation or isomerization that plagues studies with PGD2-G. caymanchem.com
Research efforts should focus on:
G-Protein Coupling: Determining which specific Gα subunits (e.g., Gαs, Gαi, Gαq) are activated upon receptor binding by PGD2-SA.
Second Messenger Systems: Quantifying the production of key second messengers like cAMP and inositol (B14025) trisphosphate (IP3), as well as mobilization of intracellular calcium stores.
Protein Kinase Activation: Investigating the activation of downstream protein kinases, such as Protein Kinase A (PKA), Protein Kinase C (PKC), and members of the Mitogen-Activated Protein Kinase (MAPK) family (e.g., ERK, p38).
Gene Expression Profiling: Utilizing transcriptomic approaches (e.g., RNA-sequencing) to identify genes whose expression is altered in response to PGD2-SA treatment, providing a broad overview of its cellular impact.
These investigations will provide a detailed molecular blueprint of how PGD2-SA translates receptor binding into a cellular response, offering insights that are likely transferable to the actions of its endogenous, unstable counterpart, PGD2-G.
Investigation of In Vivo Pharmacokinetics and Pharmacodynamics in Research Models
Translating in vitro findings into a physiological context requires the investigation of PGD2-SA's pharmacokinetics (PK) and pharmacodynamics (PD) in preclinical research models. The stability of PGD2-SA is a major advantage for in vivo studies, as it is expected to have a longer biological half-life than natural prostaglandin glyceryl esters.
Key research questions to be addressed include:
Pharmacokinetics: Studies will need to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of PGD2-SA. This includes determining its bioavailability via different routes of administration and identifying its major metabolites.
Pharmacodynamics: In vivo PD studies will aim to correlate the dose and exposure of PGD2-SA with specific biological effects. Based on the known anti-inflammatory properties of PGD2-G, these studies could be conducted in animal models of inflammation, such as lipopolysaccharide (LPS)-induced inflammation. nih.gov
Target Engagement: Developing assays to confirm that PGD2-SA is interacting with its target receptors in vivo will be crucial for interpreting PD outcomes.
These studies are essential for establishing a foundational understanding of how PGD2-SA behaves in a complex biological system and for validating its use as a tool to probe physiological and pathophysiological processes.
Development of Novel Assay Systems to Probe Specific Biological Activities
The availability of a stable and specific molecule like PGD2-SA facilitates the development of novel and robust assay systems. These assays can be used for high-throughput screening of new chemical entities that modulate the PGD2-G signaling pathway or for diagnostic purposes.
Future development could include:
Receptor-Based Assays: Creating cell lines that stably express the identified receptor(s) for PGD2-SA, which can be used in fluorescence- or luminescence-based assays to screen for novel agonists or antagonists.
Immunoassays: Developing specific antibodies against PGD2-SA could enable the creation of sensitive enzyme-linked immunosorbent assays (ELISAs). While these would be specific to the serinol amide analog, they could be valuable for quantifying the compound in experimental samples.
Functional Cellular Assays: Based on the downstream effects elucidated in section 6.2, functional assays in relevant primary cells (e.g., macrophages, eosinophils) can be designed. For example, if PGD2-SA is found to be anti-inflammatory, an assay measuring the inhibition of cytokine release from activated macrophages could be established. nih.gov
Exploration of Prostaglandin D2 Serinol Amide as a Chemical Probe for Lipid Signaling Research
A significant application of PGD2-SA is its use as a chemical probe to explore the broader field of lipid signaling. acs.org Chemical probes are small molecules used to study biological systems, and PGD2-SA's stability and presumed specificity make it an excellent candidate.
As a chemical probe, PGD2-SA can be used to:
Map Receptor Distribution: By attaching a fluorescent or radioactive tag to PGD2-SA, it could be used to visualize the location and density of its target receptors in different tissues and cell types.
Identify Novel Binding Partners: "Clickable" versions of PGD2-SA, containing bioorthogonal chemical handles, could be synthesized. rsc.orgnih.gov These probes would allow for the covalent labeling and subsequent identification of not only primary receptors but also novel interacting proteins, such as transporters or metabolic enzymes.
Dissect Physiological Pathways: By administering PGD2-SA in various in vitro and in vivo models, researchers can selectively activate a specific signaling pathway and observe the physiological consequences, thereby dissecting the precise role of PGD2-G signaling in complex processes like inflammation and immunity.
Potential Contributions to Understanding Prostanoid-Endocannabinoid Cross-Talk Mechanisms
PGD2-SA is uniquely positioned to help unravel the complex interplay between the prostanoid and endocannabinoid signaling systems. PGD2-G is formed when the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG) is metabolized by the cyclooxygenase-2 (COX-2) enzyme. caymanchem.comnih.gov This enzymatic step represents a critical node of cross-talk, converting an endocannabinoid signal into a prostanoid signal.
The study of this cross-talk has been hampered by the instability of the resulting prostaglandin glyceryl esters. researchgate.net By using PGD2-SA as a stable surrogate for PGD2-G, researchers can:
Isolate the Effects of the Prostanoid Arm: Investigate the specific downstream consequences of the COX-2-mediated conversion of 2-AG, separating these effects from those of 2-AG acting on cannabinoid receptors.
Identify Modulatory Feedback Loops: Explore whether activation of the PGD2-G pathway by PGD2-SA leads to feedback regulation of endocannabinoid synthesis or degradation, revealing further layers of interaction between these two critical lipid mediator systems.
The anti-inflammatory effects observed for PGD2-G in macrophages highlight the importance of this pathway, and PGD2-SA will be an indispensable tool for further exploration. nih.gov
Q & A
Q. What are the established methodologies for synthesizing PGD2-SA, and how do reaction conditions influence stereochemical purity?
PGD2-SA synthesis typically involves coupling prostaglandin D2 (PGD2) to a serinol backbone via amide bond formation. Key considerations include protecting group strategies for hydroxyl and amine functionalities to prevent side reactions. For stereochemical purity, chiral chromatography or asymmetric synthesis techniques are recommended. Evidence from phosphoramidite synthesis (e.g., serinol-based modifiers) highlights the importance of achiral backbones in reducing stereochemical complexity . Reaction optimization (e.g., coupling reagents, temperature) should be validated using nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Q. How is PGD2-SA quantified in biological matrices, and what validation parameters are critical for assay reliability?
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard, utilizing deuterated internal standards (e.g., PGD2-d4) to correct for matrix effects. Method validation must include:
- Linearity : Over a concentration range relevant to physiological levels (e.g., 0.1–100 nM).
- Precision/Accuracy : Intra- and inter-day variability <15%.
- Limit of Detection (LOD) : Typically ≤0.05 nM in plasma . Cross-reactivity with structurally similar eicosanoids (e.g., PGE2 ethanolamide) must be tested to ensure specificity.
Q. What is the role of PGD2-SA in modulating [3H]2-oleoylglycerol hydrolysis, and how does this inform its biochemical characterization?
PGD2-SA acts as a weak inhibitor of [3H]2-oleoylglycerol hydrolysis (IC50 ~10–50 µM), suggesting partial interaction with hydrolytic enzymes like monoacylglycerol lipase (MAGL). Experimental protocols should:
- Use radiolabeled substrates in cell-free assays to isolate enzymatic activity.
- Compare inhibition profiles with known MAGL inhibitors (e.g., JZL184) to contextualize potency . Note: PGD2-SA does not hydrolyze to release PGD2, ruling out downstream prostaglandin-mediated effects .
Advanced Research Questions
Q. How should researchers resolve contradictions in reported biological activities of PGD2-SA across different cell models?
Discrepancies (e.g., calcium mobilization in cancer cells vs. no effect in neurons) may arise from receptor heterogeneity or assay conditions. Mitigation strategies include:
- Receptor Profiling : Quantify GPCR expression (e.g., DP1/DP2 receptors) in target cells via qPCR or flow cytometry.
- Calcium Imaging Controls : Use ionomycin (positive control) and receptor antagonists (e.g., BW-A868C for DP1) to isolate PGD2-SA-specific signals .
- Dose-Response Curves : Test concentrations spanning 4–5 orders of magnitude to identify threshold effects.
Q. What experimental designs are optimal for structure-activity relationship (SAR) studies of PGD2-SA analogs?
SAR workflows should prioritize:
- Backbone Modifications : Replace serinol with ethanolamide or glycerol to assess hydrogen-bonding requirements.
- Functional Assays : Test analogs in parallel for (1) MAGL inhibition and (2) GPCR activation (e.g., cAMP ELISA for DP1/DP2).
- Computational Modeling : Docking studies using MAGL crystal structures (PDB: 3HJU) to predict binding affinities . Example: Prostaglandin F2α serinol amide showed enhanced calcium mobilization in NSCLC cells, suggesting stereoelectronic effects influence activity .
Q. What are best practices for evaluating the pharmacokinetic (PK) profile of PGD2-SA in preclinical models?
Key steps include:
- Route-Specific PK : Compare intravenous (IV) vs. intraperitoneal (IP) administration in rodents to determine bioavailability.
- Tissue Distribution : Use whole-body autoradiography or LC-MS/MS to quantify accumulation in target organs (e.g., brain, liver).
- Metabolite Screening : Identify degradation products (e.g., via liver microsome assays) to rule off-target effects . Compliance with NIH preclinical guidelines (e.g., ARRIVE 2.0) ensures reproducibility .
Methodological Considerations
Q. How can researchers differentiate PGD2-SA-mediated effects from endogenous prostaglandin signaling in inflammatory models?
- Knockout Models : Use COX-1/COX-2 null mice to eliminate confounding prostaglandin synthesis.
- Inhibitor Coadministration : Pair PGD2-SA with NSAIDs (e.g., indomethacin) to block cyclooxygenase activity.
- Biomarker Profiling : Measure prostaglandin metabolites (e.g., 11β-PGF2α) via ELISA to confirm pathway independence .
Q. What safety protocols are critical for handling PGD2-SA in laboratory settings?
- Storage : Lyophilized PGD2-SA should be stored at –80°C under argon to prevent oxidation.
- Waste Disposal : Follow institutional guidelines for halogenated organic compounds (e.g., incineration).
- Exposure Mitigation : Use fume hoods for weighing; SDS-reviewed hazards include mild skin irritation .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
